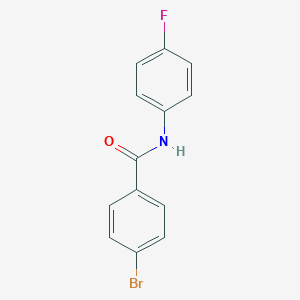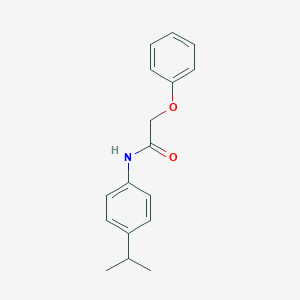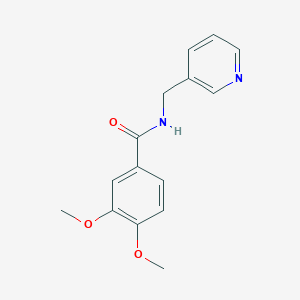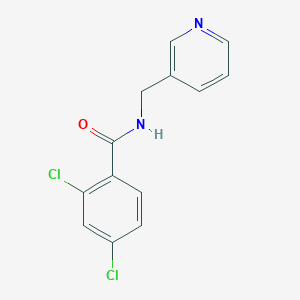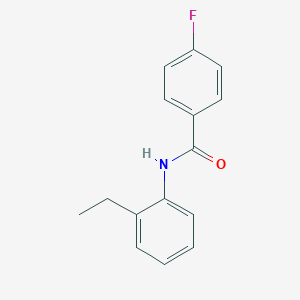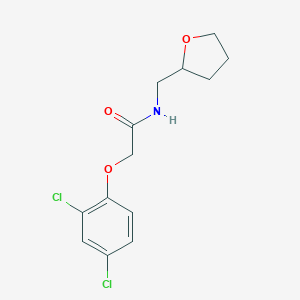![molecular formula C18H14ClN3O2 B448625 N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide](/img/structure/B448625.png)
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide
Overview
Description
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with an amino group, a pyridin-3-yloxy group, and a chlorine atom, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific steps include:
- Preparation of the pyridin-3-yloxy intermediate.
- Coupling of the intermediate with 3-chlorobenzoyl chloride.
- Introduction of the amino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzamides and pyridin-3-yloxy derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-fluorobenzamide
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-bromobenzamide
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-iodobenzamide
Uniqueness
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide stands out due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom’s electron-withdrawing properties can affect the compound’s stability and reactivity, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C18H14ClN3O2 |
|---|---|
Molecular Weight |
339.8g/mol |
IUPAC Name |
N-(3-amino-5-pyridin-3-yloxyphenyl)-3-chlorobenzamide |
InChI |
InChI=1S/C18H14ClN3O2/c19-13-4-1-3-12(7-13)18(23)22-15-8-14(20)9-17(10-15)24-16-5-2-6-21-11-16/h1-11H,20H2,(H,22,23) |
InChI Key |
HMXKIYPXDUHHDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

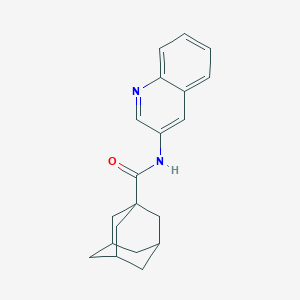
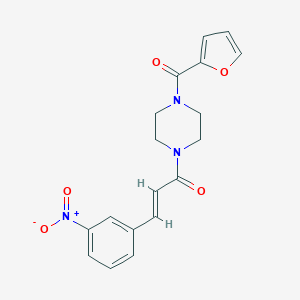

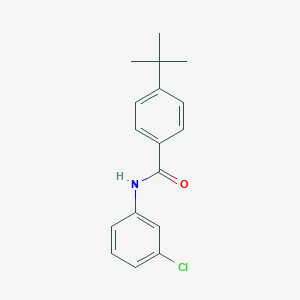
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)
